6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, making it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of 6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures .
Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization and functionalization steps. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amino-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall . The compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and 8-aminoimidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
8-Aminoimidazo[1,2-a]pyridine: Utilized in palladium-catalyzed arylation reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-aminoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,9H2,(H,12,13) |
InChI Key |
FHEMIEAJZQIANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)C(=O)O |
Origin of Product |
United States |
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